molecular formula C19H15FN4O2S B11274083 2-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

2-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B11274083
M. Wt: 382.4 g/mol
InChI Key: ZZXGEIJLBBFMBR-UHFFFAOYSA-N
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Description

2-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a sulfonamide group, and an imidazo[1,2-a]pyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides a facile and efficient method for the synthesis of imidazo[1,2-a]pyridines

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyrimidine moiety.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, 2-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The sulfonamide group can enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Uniqueness: 2-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom and the sulfonamide group, which confer distinct chemical and biological properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

2-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H15FN4O2S/c1-13-10-11-24-12-17(22-19(24)21-13)14-6-8-15(9-7-14)23-27(25,26)18-5-3-2-4-16(18)20/h2-12,23H,1H3

InChI Key

ZZXGEIJLBBFMBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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